![molecular formula C18H17F3N4O3 B2827772 7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034421-85-5](/img/structure/B2827772.png)
7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
The compound contains several functional groups including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine ring, and a benzofuran-2-carboxamide group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For instance, the [1,2,4]triazolo[4,3-a]pyridine ring could be synthesized through a series of reactions involving pyridine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl group could potentially increase the compound’s electronegativity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the methoxy group might undergo reactions typical of ethers, while the trifluoromethyl group could participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Neuropharmacology and Serotonin Uptake Inhibition
- Application : Researchers have explored its potential as a selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine (serotonin) . This property could have implications for mood disorders and related neuropharmacological studies.
Antibacterial Activity
- Application : Investigating its antibacterial activity against specific strains could lead to novel therapeutic agents .
Anticancer Research
- Application : Researchers could explore the compound’s potential as an anticancer agent . Its structure might interact with cellular pathways relevant to cancer progression .
Energetic Materials and Explosives
- Application : Synthesizing derivatives based on this compound could lead to novel energetic materials with applications in propellants, explosives, or pyrotechnics .
Enzyme Inhibition Studies
- Application : Researchers might investigate its potential as an enzyme inhibitor , particularly targeting enzymes involved in diseases or metabolic pathways .
Analgesic and Anti-Inflammatory Properties
Mechanism of Action
Target of Action
It is known that triazole compounds, which are a key structural component of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This binding can lead to changes in the function of these targets, which could be the basis of the compound’s mode of action.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound could affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Future Directions
properties
IUPAC Name |
7-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c1-27-12-4-2-3-10-7-13(28-16(10)12)17(26)22-8-15-24-23-14-6-5-11(9-25(14)15)18(19,20)21/h2-4,7,11H,5-6,8-9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXXQQYMMNHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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